N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, 5,6-dimethylthieno[2,3-d]pyrimidine, and propanoyl chloride. The synthesis may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanocyclohexyl group: This step may involve nucleophilic substitution reactions.
Attachment of the propanamide moiety: This can be done through acylation reactions using propanoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H22N4OS2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H22N4OS2/c1-11-12(2)24-16-14(11)17(21-10-20-16)25-13(3)15(23)22-18(9-19)7-5-4-6-8-18/h10,13H,4-8H2,1-3H3,(H,22,23) |
InChI Key |
RFQCGESLMIGMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)NC3(CCCCC3)C#N)C |
Origin of Product |
United States |
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